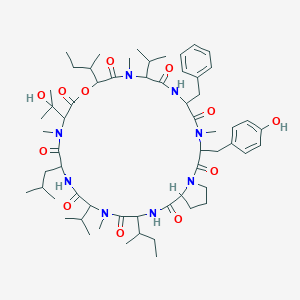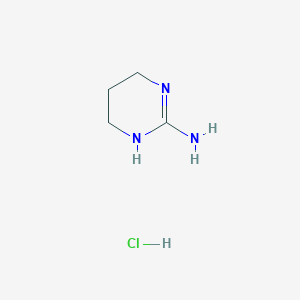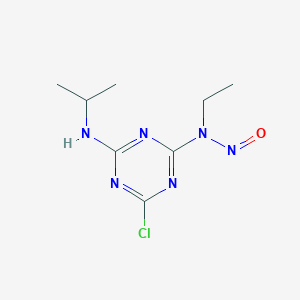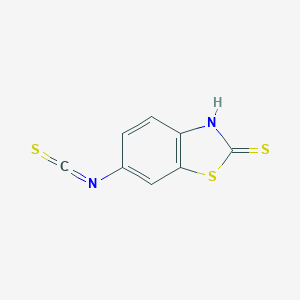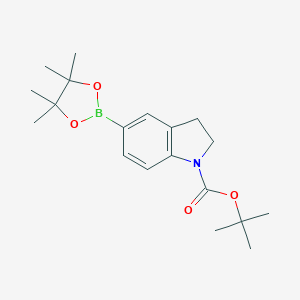
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate
概要
説明
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is a compound with significant importance in pharmaceutical chemistry due to its role as an intermediate in the synthesis of various biologically active molecules. It contains three functional groups: indoline, boronate, and tert-butylcarbonyl, which contribute to its reactivity and potential applications in drug development .
Synthesis Analysis
The synthesis of this compound typically involves starting from 5-bromoindole as a raw material. The process includes substitution reactions to introduce the boronate and tert-butylcarbonyl groups. The overall yield and efficiency of the synthesis can vary, but the methods are designed to be straightforward and amenable to scale-up for industrial applications .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, MS, and FT-IR. Additionally, X-ray single crystal diffraction has been used to determine the crystallographic structure, which has been further validated by density functional theory (DFT) calculations. The DFT-optimized structure matches the experimentally determined crystal structure, providing a solid foundation for understanding the compound's chemical behavior .
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided data, compounds with a dioxaborolan-2-yl group are typically used in Suzuki-Miyaura cross-coupling reactions, which are powerful tools for creating carbon-carbon bonds in organic synthesis. The presence of the tert-butylcarbonyl group also suggests potential for further functionalization or deprotection, depending on the synthetic route chosen .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been explored using DFT to study the molecular electrostatic potential and frontier molecular orbitals. These studies provide insights into the reactivity, stability, and electronic distribution within the molecule, which are crucial for predicting its behavior in chemical reactions and potential interactions with biological targets .
科学的研究の応用
Synthesis and Intermediate Applications
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate serves as a significant intermediate in synthesizing various biologically active compounds. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is important for compounds like crizotinib, has been reported using this intermediate (Kong et al., 2016).
Crystal Structure and DFT Studies
- Detailed crystallographic and conformational analyses of derivatives of this compound have been conducted. For instance, studies on Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate provided insights into its physicochemical features and molecular structure through DFT calculations and X-ray diffraction (Ye et al., 2021).
Nanoparticle Synthesis and Fluorescence Studies
- The compound has been used in the synthesis of nanoparticles with fluorescence applications. Enhanced brightness emission-tuned nanoparticles were synthesized using related intermediates, showcasing potential in the development of brightly fluorescent and stable nanoparticles for various applications (Fischer et al., 2013).
Water-Soluble Polymer Development and Sensing Applications
- Water-soluble polymers have been synthesized using derivatives of this compound, which show properties like fluorescence quenching by proteins, indicating potential applications in bio-sensing and protein detection (Wei, 2011).
Suzuki Cross-Coupling Applications
- This chemical has been utilized in Suzuki cross-coupling reactions, highlighting its role in the synthesis of complex molecules and intermediates that find application in medicinal chemistry (Jian-qiang et al., 2014).
Safety and Hazards
将来の方向性
The compound is a significant intermediate of 1H-indazole derivatives , which have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, it may have potential applications in the fields of medicine, agriculture, energy, and others due to its insecticidal, weeding, and photoelectric activities .
作用機序
Target of Action
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indoline-1-carboxylate is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have various biological activities, suggesting that they interact with multiple targets .
Mode of Action
It is known that it can be aromatized at the c5 position through the suzuki–miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .
Biochemical Pathways
Given its role as an intermediate in the synthesis of indazole derivatives, it may indirectly influence several biochemical pathways through its derivatives .
Result of Action
As an intermediate in the synthesis of indazole derivatives, its action could potentially contribute to the diverse biological activities observed for these derivatives .
特性
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-11-10-13-12-14(8-9-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-9,12H,10-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOORQXGLIKPNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593976 | |
| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
837392-67-3 | |
| Record name | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate?
A1: This compound consists of three main groups: indoline, boronate, and tert-butylcarbonyl. Its structure was confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, MS, and FT-IR []. Additionally, the crystal structure was determined using X-ray single crystal diffraction, which aligned well with the DFT-optimized structure [].
Q2: How was computational chemistry utilized in the study of this compound?
A2: Density Functional Theory (DFT) played a crucial role in this research. It was used to optimize the compound's structure, which was later validated by X-ray crystallography []. Moreover, DFT calculations helped determine the molecular electrostatic potential and frontier molecular orbitals, offering valuable insights into the compound's physicochemical properties [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




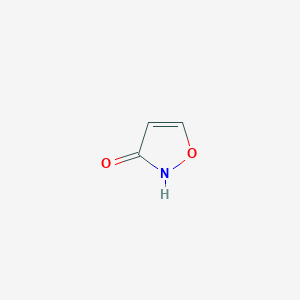
![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)
